molecular formula C16H12N4S B2372127 6-(p-tolyl)-[1,2,4]triazolo[3,4-a]phthalazine-3(2H)-thione CAS No. 307343-91-5

6-(p-tolyl)-[1,2,4]triazolo[3,4-a]phthalazine-3(2H)-thione

Cat. No.: B2372127
CAS No.: 307343-91-5
M. Wt: 292.36
InChI Key: ZVSJPVIVXBSTFS-UHFFFAOYSA-N
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Description

6-(p-tolyl)-[1,2,4]triazolo[3,4-a]phthalazine-3(2H)-thione is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the [1,2,4]triazolo[3,4-a]phthalazine family, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(p-tolyl)-[1,2,4]triazolo[3,4-a]phthalazine-3(2H)-thione typically involves the cyclization of appropriate precursors. One common method starts with the reaction of phthalic anhydride with hydrazine hydrate to form phthalazine. This intermediate is then reacted with p-tolyl hydrazine and carbon disulfide under basic conditions to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(p-tolyl)-[1,2,4]triazolo[3,4-a]phthalazine-3(2H)-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

6-(p-tolyl)-[1,2,4]triazolo[3,4-a]phthalazine-3(2H)-thione has been studied for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(p-tolyl)-[1,2,4]triazolo[3,4-a]phthalazine-3(2H)-thione stands out due to its unique structural features that confer specific biological activities. Its ability to inhibit tubulin polymerization and its potential anticonvulsant properties make it a compound of significant interest in medicinal chemistry.

Properties

IUPAC Name

6-(4-methylphenyl)-2H-[1,2,4]triazolo[3,4-a]phthalazine-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4S/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15-17-18-16(21)20(15)19-14/h2-9H,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSJPVIVXBSTFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NNC3=S)C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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